2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone
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Overview
Description
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound. It incorporates an imidazole ring, a fluorophenyl group, a piperazine moiety, and an indolinone structure. These distinct functional groups imbue the compound with unique chemical and biological properties, making it an interesting subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 2-fluorophenyl-imidazole: : This step involves the condensation of 2-fluorobenzaldehyde with imidazole in the presence of an acid catalyst. The reaction typically requires a solvent such as ethanol and heating to reflux.
Piperazine Attachment: : The next step is the nucleophilic substitution reaction between the fluorophenyl-imidazole intermediate and piperazine. This reaction proceeds well under mild conditions, typically in the presence of a base like potassium carbonate.
Final Coupling: : The final synthetic step involves coupling the piperazine derivative with indolin-1-yl ethanone. This step is often carried out under acidic conditions, utilizing catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
For large-scale production, the synthesis would likely be optimized to improve yields and reduce costs. This could involve continuous flow reactions, the use of more cost-effective reagents, and rigorous control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the imidazole and indoline moieties.
Reduction: : Reduction reactions may target the imidazole ring, leading to various reduced imidazole derivatives.
Substitution: : The aromatic rings present in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or other peroxy acids.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Reactions involving electrophilic aromatic substitution generally require strong acids like sulfuric acid or catalysts like iron chloride.
Major Products
Oxidation Products: : Oxidized derivatives of the imidazole and indoline rings.
Reduction Products: : Reduced imidazole derivatives.
Substitution Products: : Derivatives with substituted groups on the aromatic rings.
Scientific Research Applications
This compound has found use in various scientific research applications due to its unique structure:
Chemistry
It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology
Researchers are exploring its biological activity, including potential anti-inflammatory and anticancer properties, due to the presence of the fluorophenyl and imidazole groups.
Medicine
Potential therapeutic applications are being investigated, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry
In industrial contexts, it may be used as an intermediate in the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The biological effects of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone are primarily mediated through its interaction with specific molecular targets:
Molecular Targets
Enzymes: : It can inhibit or modulate the activity of certain enzymes, affecting various biochemical pathways.
Receptors: : The compound may bind to receptors, such as G-protein coupled receptors or ion channels, altering cellular signaling.
Pathways Involved
The specific pathways affected by this compound depend on its targets but could include:
Signal Transduction Pathways: : Involvement in pathways that transmit signals from the cell surface to the interior.
Metabolic Pathways: : Modulation of metabolic enzyme activities and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)-1-(indolin-1-yl)ethanone: : Lacks the fluorophenyl and piperazine moieties.
2-(4-piperazin-1-yl)-1-(indolin-1-yl)ethanone: : Lacks the fluorophenyl and imidazole groups.
4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone: : Lacks the fluorophenyl and indoline groups.
Uniqueness
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone is unique because of the combined presence of the fluorophenyl, imidazole, piperazine, and indoline moieties, which confer a distinct set of chemical and biological properties. This makes the compound versatile for a wide range of research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c24-19-6-2-4-8-21(19)29-12-10-25-23(29)27-15-13-26(14-16-27)17-22(30)28-11-9-18-5-1-3-7-20(18)28/h1-8,10,12H,9,11,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNIRUZNOXCZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=NC=CN4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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